Phenanthro(1,2-b)furan, 2-nitro-
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Overview
Description
Phenanthro(1,2-b)furan, 2-nitro- is a heterocyclic aromatic compound that features a fused ring system consisting of a phenanthrene moiety and a furan ring with a nitro group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthro(1,2-b)furan, 2-nitro- typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of benzofuran derivatives. For example, the nitration of benzofuran with nitric acid in the presence of acetic acid can yield 2-nitrobenzofuran . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization and oxidation reactions .
Industrial Production Methods
Industrial production methods for Phenanthro(1,2-b)furan, 2-nitro- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Phenanthro(1,2-b)furan, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted phenanthrofurans, amino derivatives, and quinone derivatives .
Scientific Research Applications
Phenanthro(1,2-b)furan, 2-nitro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Phenanthro(1,2-b)furan, 2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenanthro(1,2-b)furan-10,11-dione: This compound shares a similar fused ring system but lacks the nitro group.
Naphtho(1,2-b)furan derivatives: These compounds have a similar furan ring fused with a naphthalene moiety.
Uniqueness
Phenanthro(1,2-b)furan, 2-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research in various fields .
Properties
CAS No. |
125372-47-6 |
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Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-nitronaphtho[1,2-g][1]benzofuran |
InChI |
InChI=1S/C16H9NO3/c18-17(19)15-9-11-6-7-13-12-4-2-1-3-10(12)5-8-14(13)16(11)20-15/h1-9H |
InChI Key |
IJHNWHKQCIFANN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3OC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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